molecular formula C11H11NOS B6205006 imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone CAS No. 952022-22-9

imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Cat. No. B6205006
M. Wt: 205.3
InChI Key:
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Description

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone (IMNS) is a sulfur-containing heterocyclic compound with a wide range of applications in the scientific and medical fields. It is a versatile compound that has been used in a variety of research areas, including biochemistry, drug development, and drug delivery. IMNS has been studied for its potential therapeutic and pharmacological properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.

Starting Materials
2-naphthol, methylamine, sulfur, chloroacetic acid, sodium hydroxide, hydrochloric acid, sodium nitrite, sodium sulfite, sodium carbonate, acetic acid, ethanol

Reaction
Step 1: Conversion of 2-naphthol to 2-naphthol-6-sulfonic acid by reacting with sulfuric acid., Step 2: Conversion of 2-naphthol-6-sulfonic acid to 2-naphthol-6-sulfonyl chloride by reacting with thionyl chloride., Step 3: Conversion of 2-naphthol-6-sulfonyl chloride to 2-naphthol-6-sulfonyl methyl ether by reacting with methylamine., Step 4: Conversion of 2-naphthol-6-sulfonyl methyl ether to imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone by reacting with chloroacetic acid, sodium hydroxide, and sulfur in ethanol., Step 5: Purification of the product by recrystallization from acetic acid.

Scientific Research Applications

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has a wide range of scientific and medical applications. It has been used to study the structure and function of proteins and other biomolecules, as well as to develop drugs and drug delivery systems. imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has also been used for in vitro and in vivo studies of pharmacokinetics and pharmacodynamics.

Mechanism Of Action

The exact mechanism of action of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also thought to play a role in the regulation of gene expression.

Biochemical And Physiological Effects

Imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in drug metabolism, as well as to inhibit the activity of enzymes involved in the breakdown of drugs. It has also been shown to modulate the expression of genes involved in drug metabolism and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The use of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It also has a wide range of applications in the scientific and medical fields. However, there are also some limitations to its use. It is not very stable and can break down easily, which can affect the accuracy of results.

Future Directions

The potential of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone as a therapeutic and pharmacological agent is still being explored. Some future directions for research include developing more efficient synthesis methods, investigating the mechanism of action of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone on different enzymes and proteins, and exploring its potential as a drug delivery system. Additionally, further research is needed to determine the biochemical and physiological effects of imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone in different organisms and to develop more effective methods for its administration.

properties

CAS RN

952022-22-9

Product Name

imino(methyl)(naphthalen-2-yl)-lambda6-sulfanone

Molecular Formula

C11H11NOS

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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